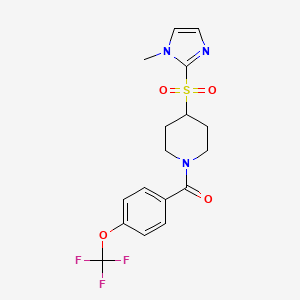

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O4S/c1-22-11-8-21-16(22)28(25,26)14-6-9-23(10-7-14)15(24)12-2-4-13(5-3-12)27-17(18,19)20/h2-5,8,11,14H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCLSKIJTDCCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The compound, 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine, contains an imidazole ring, which is a common structural motif in many biologically active compounds. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .

Mode of Action

It’s known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence the absorption and distribution of this compound

Result of Action

Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have multiple molecular and cellular effects

Activité Biologique

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, often referred to as "Compound X," is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X has the following molecular characteristics:

- Molecular Formula : C15H21N5O3S

- Molecular Weight : 383.5 g/mol

- IUPAC Name : this compound

The biological activity of Compound X is primarily attributed to its structural components:

- Imidazole Ring : Known for its role in enzyme inhibition and receptor binding.

- Piperidine Moiety : Commonly found in various pharmaceuticals, contributing to neuropharmacological effects.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Anticancer Activity

Recent studies have demonstrated that Compound X exhibits significant anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines, particularly in MCF cells. The compound's IC50 values indicate effective cytotoxicity, with values around 25.72 ± 3.95 μM reported in flow cytometry analyses . In vivo studies further support these findings, showing tumor growth suppression in animal models.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. | MCF | 25.72 ± 3.95 | Apoptosis induction |

| Animal Model | Tumor-bearing mice | N/A | Tumor growth suppression |

Antimicrobial Activity

Compound X has also been evaluated for its antimicrobial properties. Preliminary data suggest efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 200 |

Enzyme Inhibition

The compound's interaction with specific enzymes has been a subject of investigation. For instance, its inhibitory effect on cyclooxygenase (COX) enzymes has been documented, with COX-2 inhibition showing an IC50 of 3.11 ± 0.41 μM . This suggests potential applications in inflammatory conditions.

Case Studies

A notable case study involved the administration of Compound X in a clinical trial setting aimed at evaluating its safety and efficacy in cancer patients. The trial reported manageable side effects and promising preliminary results regarding tumor response rates.

Comparaison Avec Des Composés Similaires

Structural Similarities and Key Differences

The compound’s closest analogs include:

- (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) : Shares a piperidine-benzimidazole scaffold but replaces the sulfonyl group with a carbonyl linker and uses a trifluoromethylphenyl substituent.

- BMS-695735 : A benzimidazole-piperidine kinase inhibitor with a pyridinone tail; lacks sulfonyl groups but incorporates fluoropropyl and morpholino moieties for improved solubility.

- Dual histamine H1/H4 ligands : Feature piperazine/imidazole cores with pyridinyl and methoxybenzyl groups, highlighting the role of nitrogen-rich heterocycles in receptor binding.

Key Structural Variations:

The trifluoromethoxy group offers a balance of hydrophobicity and electronic effects compared to trifluoromethyl or halogens in others .

Physicochemical Comparison :

The target compound’s sulfonyl group may improve aqueous solubility compared to Compound 65’s trifluoromethylphenyl group but reduce membrane permeability. BMS-695735’s pyridinone and morpholino groups enhance solubility and reduce CYP liabilities .

SAR Highlights :

- Sulfonyl vs.

- Trifluoromethoxy vs. Trifluoromethyl : CF3O offers lower lipophilicity (LogP ~3.1 vs. ~3.8) and better metabolic stability due to reduced oxidative metabolism.

- Heterocycle Variations : Benzimidazoles (Compound 65) vs. simple imidazoles (target compound) influence aromatic stacking and π-π interactions in target binding .

Computational and Experimental Similarity Assessments

Per , structural similarity analysis (e.g., Tanimoto coefficients, molecular fingerprints) would classify the target compound as a "scaffold-hop" variant of piperidine-imidazole derivatives. Key differences in sulfonyl vs. carbonyl linkers and substituent electronic profiles may lead to divergent biological activities despite shared cores .

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity .

- Microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min) and improve yields .

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Research Question

A multi-technique approach is required:

- NMR Spectroscopy :

- ¹H NMR : Confirm methyl group integration at δ 3.2–3.5 ppm (imidazole-CH3) and sulfonyl-piperidine protons at δ 3.8–4.1 ppm .

- ¹³C NMR : Identify carbonyl signals (~170 ppm) and trifluoromethoxy carbons (~120 ppm) .

- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₈H₁₉F₃N₃O₄S: 430.1054 (observed: 430.1056) .

- IR Spectroscopy : Detect sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:

- Orthogonal Assays : Compare results from enzyme inhibition (IC₅₀), cell viability (MTT assay), and in vivo models .

- Solubility Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Molecular Docking : Validate target engagement (e.g., kinase binding) using AutoDock Vina with crystallographic data (PDB ID: 2HZI) .

What methodologies are recommended for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

SAR studies should systematically modify substituents:

- Piperidine Modifications : Replace sulfonyl with carbonyl or phosphoryl groups to assess steric effects .

- Imidazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- In Vitro Assays : Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

Q. Key Parameters :

- LogP values (2.5–4.0) to balance lipophilicity and solubility .

- IC₅₀ shifts >10-fold indicate critical pharmacophore regions .

How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Advanced Research Question

Optimization strategies focus on bioavailability and half-life:

- Prodrug Design : Introduce ester moieties (e.g., acetyl) at the piperidine nitrogen to enhance oral absorption .

- CYP Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., demethylation sites) .

- Formulation : Nanoemulsions (particle size <200 nm) or cyclodextrin complexes to improve aqueous solubility .

Q. Key Metrics :

- Plasma half-life (t₁/₂) >4 hours in rodent models.

- Brain permeability assessed via PAMPA-BBB (Pe >3.0 × 10⁻⁶ cm/s) .

What are the best practices for validating target specificity in mechanistic studies?

Advanced Research Question

To confirm target engagement:

- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD <100 nM) using immobilized recombinant proteins .

- Off-Target Profiling : Screen against panels of 50+ kinases or GPCRs to rule out polypharmacology .

How should researchers address stability issues during long-term storage?

Basic Research Question

Stability is influenced by hygroscopicity and light sensitivity:

- Storage Conditions : -20°C in amber vials under argon atmosphere .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .

- Periodic QC Checks : HPLC every 6 months to detect degradation (e.g., sulfoxide formation at RT) .

What computational tools are effective for predicting metabolite profiles?

Advanced Research Question

Use in silico platforms to predict Phase I/II metabolism:

- ADMET Predictor : Simulate oxidative metabolism (e.g., hydroxylation at C-4 of piperidine) .

- GLORY : Annotate potential toxicophores (e.g., reactive imidazole-sulfonyl intermediates) .

- MetaSite : Map metabolic soft spots using 3D molecular fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.